molecular formula C8H10BrMgNO B14889903 6-Propoxypyridin-3-ylmagnesium bromide

6-Propoxypyridin-3-ylmagnesium bromide

Cat. No.: B14889903
M. Wt: 240.38 g/mol
InChI Key: YXTVSBQAPTXISX-UHFFFAOYSA-M
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Description

6-propoxypyridin-3-ylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it valuable in the formation of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-propoxypyridin-3-ylmagnesium bromide typically involves the reaction of 6-propoxypyridine with magnesium in the presence of bromine. The reaction is carried out in an anhydrous environment to prevent the highly reactive Grignard reagent from reacting with water. The general reaction scheme is as follows:

6-propoxypyridine+Mg+Br26-propoxypyridin-3-ylmagnesium bromide\text{6-propoxypyridine} + \text{Mg} + \text{Br}_2 \rightarrow \text{this compound} 6-propoxypyridine+Mg+Br2​→6-propoxypyridin-3-ylmagnesium bromide

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but with optimized conditions for higher yields and purity. The process is carried out in specialized reactors that maintain anhydrous conditions and control the temperature and pressure to ensure the efficient formation of the Grignard reagent.

Chemical Reactions Analysis

Types of Reactions

6-propoxypyridin-3-ylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Tetrahydrofuran (THF) is typically used as the solvent.

    Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance the reaction rate.

Major Products

The major products formed from these reactions include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used in the reaction.

Scientific Research Applications

6-propoxypyridin-3-ylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which 6-propoxypyridin-3-ylmagnesium bromide exerts its effects involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the reactants used.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxypyridin-3-ylmagnesium bromide
  • 6-ethoxypyridin-3-ylmagnesium bromide
  • 6-butoxypyridin-3-ylmagnesium bromide

Uniqueness

6-propoxypyridin-3-ylmagnesium bromide is unique due to its specific alkoxy group, which can influence the reactivity and selectivity of the compound in various reactions. Compared to its analogs, it may offer different reactivity profiles and product distributions, making it valuable for specific synthetic applications.

Properties

Molecular Formula

C8H10BrMgNO

Molecular Weight

240.38 g/mol

IUPAC Name

magnesium;6-propoxy-3H-pyridin-3-ide;bromide

InChI

InChI=1S/C8H10NO.BrH.Mg/c1-2-7-10-8-5-3-4-6-9-8;;/h3,5-6H,2,7H2,1H3;1H;/q-1;;+2/p-1

InChI Key

YXTVSBQAPTXISX-UHFFFAOYSA-M

Canonical SMILES

CCCOC1=NC=[C-]C=C1.[Mg+2].[Br-]

Origin of Product

United States

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